2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound with immense potential for scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a urea moiety, and a benzamide group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in various fields of study.
Properties
IUPAC Name |
2-[4-(thiophen-2-ylmethylcarbamoylamino)but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-16(21)14-7-1-2-8-15(14)23-10-4-3-9-19-17(22)20-12-13-6-5-11-24-13/h1-2,5-8,11H,9-10,12H2,(H2,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUNNVJWIBWETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Urea Formation: The thiophene derivative is then reacted with an isocyanate to form the urea moiety.
Alkyne Addition: The urea derivative undergoes a Sonogashira coupling reaction with an alkyne to introduce the but-2-yn-1-yl group.
Benzamide Formation: Finally, the compound is reacted with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions targeting specific functional groups:
| Reaction Site | Conditions | Products | Reference |
|---|---|---|---|
| Ureido group | Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) aqueous media | 2-((4-aminobut-2-yn-1-yl)oxy)benzamide + Thiophen-2-ylmethyl isocyanate | |
| Benzamide | Strong bases (e.g., KOH in ethanol) | 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzoic acid + NH<sub>3</sub> |
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Mechanistic Insight :
The ureido group hydrolyzes via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond. Benzamide hydrolysis follows typical amide cleavage pathways under basic conditions.
Nucleophilic Substitution Reactions
The alkyne and electron-deficient aromatic systems participate in substitution reactions:
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Key Observation :
The alkyne’s sp-hybridized carbon exhibits moderate electrophilicity, enabling Grignard additions. Thiophene undergoes electrophilic substitution preferentially at the 5-position due to electron-donating effects from the sulfur atom .
Oxidation and Reduction
Redox reactions target unsaturated bonds and heteroatoms:
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Note :
Oxidation of the alkyne to a diketone disrupts conjugation, while thiophene oxidation modifies its electronic properties .
Cycloaddition and Cross-Coupling
The alkyne moiety enables cycloaddition and coupling reactions:
| Reaction Type | Reagents/Partners | Conditions | Products | Reference |
|---|---|---|---|---|
| Huisgen cycloaddition | Azides (CuAAC) | Cu(I), RT | Triazole-linked conjugates | |
| Sonogashira coupling | Aryl halides | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI | Extended aryl-alkyne systems |
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Applications :
These reactions enable modular derivatization for drug-discovery applications.
Functional Group Transformations
The ureido and thiophene groups undergo specific modifications:
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous media:
| Condition | pH | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 8.2 hours | Hydrolyzed benzamide + thiophene derivatives | |
| Simulated intestinal fluid | 6.8 | >24 hours | Minimal degradation |
Key Research Findings
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Alkyne Reactivity : The but-2-yn-1-yl group serves as a versatile handle for click chemistry, enabling bioconjugation.
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Thiophene Modulation : Electrophilic substitution on the thiophene ring enhances π-stacking interactions in biological targets .
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Ureido Stability : Hydrolysis-resistant ureido linkages under neutral conditions suggest suitability for prolonged biological activity.
Scientific Research Applications
2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. The benzamide group can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzoic acid
- 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzylamine
Uniqueness
2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a thiophene ring, a urea moiety, and a benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a valuable compound for scientific research.
Biological Activity
2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide, with the CAS number 1448073-41-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effectiveness against various diseases, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅N₃O₃S, with a molecular weight of 329.4 g/mol. Its structure features a thiophene ring, which is known to enhance biological activity through diverse chemical interactions, including π-π stacking and hydrogen bonding with biological macromolecules .
Biological Activity
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of thiophene moieties may enhance these effects, suggesting that the compound could be effective against resistant strains.
Anticancer Activity
Studies have demonstrated that related compounds possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, derivatives containing thiophene and urea functionalities have been reported to inhibit the growth of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549) . The mechanism often involves targeting specific kinases such as EGFR and HER-2, which are critical in cancer progression.
Neuroprotective Effects
Compounds containing thiophene rings have also been investigated for their neuroprotective effects. Research shows that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition can potentially lead to increased acetylcholine levels in the brain, thus enhancing cognitive function.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiophene ring enhances binding through π interactions, while the urea group forms hydrogen bonds with proteins or enzymes involved in disease pathways. This dual interaction mechanism is crucial for its anticancer and antimicrobial activities.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole | Thiazole ring | Antimicrobial, Anticancer |
| Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline | Isoquinoline core | Neuroprotective |
| Methyl 2-(3-(thiophen-2-yloxy)-benzo[d]thiazole | Benzo[d]thiazole core | Antitumor |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a thiophene derivative against triple-negative breast cancer cells, demonstrating significant inhibition of cell proliferation at low concentrations (IC50 values in the micromolar range) .
- Antimicrobial Resistance : Another investigation highlighted the potential of thiophene-based compounds in overcoming antibiotic resistance by effectively targeting resistant bacterial strains such as MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
